inS3-54-A26

Description

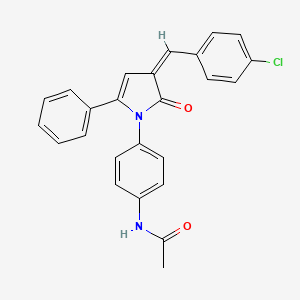

Propriétés

Formule moléculaire |

C25H19ClN2O2 |

|---|---|

Poids moléculaire |

414.9 g/mol |

Nom IUPAC |

N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide |

InChI |

InChI=1S/C25H19ClN2O2/c1-17(29)27-22-11-13-23(14-12-22)28-24(19-5-3-2-4-6-19)16-20(25(28)30)15-18-7-9-21(26)10-8-18/h2-16H,1H3,(H,27,29)/b20-15- |

Clé InChI |

LPRJQLIUDBUOPH-HKWRFOASSA-N |

SMILES isomérique |

CC(=O)NC1=CC=C(C=C1)N2C(=C/C(=C/C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4 |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4 |

Origine du produit |

United States |

Foundational & Exploratory

inS3-54-A26: A Technical Guide to its Mechanism of Action as a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of inS3-54-A26, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This guide synthesizes available data to detail its molecular interactions, cellular effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Targeting the DNA-Binding Domain of STAT3

This compound is a derivative of the parent compound inS3-54, which was identified through in-silico screening as an inhibitor of the DNA-binding domain (DBD) of STAT3.[1][2] The primary mechanism of action for this compound and its analogs is the direct binding to the DBD of STAT3, thereby preventing its association with DNA.[1][3] This allosteric inhibition disrupts the transcription of STAT3 target genes, which are crucial for tumor cell proliferation, survival, angiogenesis, and immune evasion.[2]

A key feature of this class of inhibitors is their selectivity for STAT3 over other STAT family members, such as STAT1. This selectivity is attributed to specific amino acid differences in the DNA-binding domains of STAT proteins. Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound and its congeners do not interfere with STAT3 phosphorylation or dimerization. Instead, they act downstream, directly blocking the transcriptional activity of activated STAT3 dimers.

Quantitative Data

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | Cytotoxicity (Toxic IC50) | Non-cancerous lung fibroblasts | 4.0 | |

| inS3-54 | STAT3-dependent luciferase reporter | MDA-MB-231 | ~15.8 | |

| inS3-54 | DNA-binding activity (EMSA) | - | ~20 | |

| inS3-54 | Cytotoxicity | Cancer cell lines | ~3.2-5.4 | |

| inS3-54 | Cytotoxicity | Non-cancer cell lines | ~10-12 | |

| inS3-54A18 | STAT3-dependent luciferase reporter | - | ~11 |

Signaling Pathway and Proposed Mechanism

The following diagram illustrates the established signaling pathway of STAT3 and the point of intervention for this compound.

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not publicly available. However, the methodologies used for the parent compound inS3-54 and its analogs are well-documented and provide a strong basis for understanding how this compound was likely evaluated.

STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay directly measures the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.

Workflow:

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Protocol Outline:

-

Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from cancer cell lines known to have constitutively active STAT3 (e.g., MDA-MB-231).

-

DNA Probe Labeling: A double-stranded oligonucleotide containing the STAT3 consensus binding site is end-labeled with a radioactive isotope, typically [γ-³²P]ATP.

-

Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence of varying concentrations of this compound or a vehicle control.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film. A reduction in the intensity of the shifted band (STAT3-DNA complex) indicates inhibition of DNA binding.

Cell-Based STAT3 Reporter Assay

This assay measures the transcriptional activity of STAT3 in a cellular context.

Workflow:

Caption: Workflow for STAT3 Luciferase Reporter Assay.

Protocol Outline:

-

Cell Culture and Transfection: A suitable cancer cell line (e.g., H1299) is transiently transfected with a plasmid containing a luciferase reporter gene driven by a promoter with STAT3 binding sites. A second plasmid with a Renilla luciferase gene is often co-transfected as an internal control for transfection efficiency and cell viability.

-

Compound Treatment: After transfection, cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 24-48 hours).

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the vehicle-treated control.

Cell Proliferation/Cytotoxicity Assay

This assay determines the effect of the compound on cell viability.

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) and non-cancerous cells (e.g., lung fibroblasts) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Data Analysis: The absorbance or fluorescence is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Summary and Future Directions

This compound is a promising STAT3 inhibitor that functions by directly binding to the DNA-binding domain of STAT3, thereby inhibiting its transcriptional activity. This mechanism of action leads to the suppression of cancer cell proliferation. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly accessible literature, the extensive research on its parent compound, inS3-54, and the optimized analog, inS3-54A18, provides a robust framework for understanding its biological activities. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its therapeutic potential in various cancer models.

References

- 1. If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to inS3-54-A26, a STAT3 DNA-Binding Domain Inhibitor

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor critically involved in numerous cellular processes, including proliferation, survival, and angiogenesis.[1][2] Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][3] While many inhibitors have been developed to target the STAT3 SH2 domain, preventing dimerization, the DNA-binding domain (DBD) has been considered a more challenging, "undruggable" target. This document details the technical profile of inS3-54 and its derivatives (referenced commercially as this compound), a class of small-molecule inhibitors specifically designed to target the STAT3 DBD. These compounds selectively inhibit STAT3's ability to bind to DNA, thereby suppressing the transcription of downstream target genes without affecting its upstream activation or dimerization. This guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, biological effects, and the experimental protocols used for its characterization.

Chemical Properties

This compound is a derivative of the parent compound 4-[(3E)-3-[(4-nitrophenyl)-methylidene]-2-oxo-5-phenylpyrrol-1-yl] benzoic acid, identified through structure-based virtual screening.

-

Molecular Formula (this compound): C₂₅H₁₉ClN₂O₂

-

Molecular Weight (this compound): 414.88 g/mol

-

Mechanism: Non-alkylating agent

Mechanism of Action

The canonical STAT3 signaling pathway is initiated by cytokines and growth factors, leading to the phosphorylation of STAT3 at the Tyr705 residue by Janus kinases (JAKs). Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences in the promoters of target genes, initiating their transcription.

This compound functions by directly binding to the DNA-binding domain (DBD) of STAT3. This interaction physically obstructs the ability of the STAT3 dimer to engage with its DNA consensus sequence. A key feature of this inhibitor is its specificity; it does not prevent the upstream activation steps, such as Tyr705 phosphorylation or STAT3 dimerization. This targeted disruption of the final step in the signaling cascade leads to the downregulation of essential genes for cancer cell survival and proliferation.

Quantitative Data Presentation

The efficacy of inS3-54 and its derivatives has been quantified through various in vitro assays. The data highlights its potency in inhibiting STAT3 activity and cancer cell viability.

Table 1: In Vitro Efficacy and Cytotoxicity of inS3-54

| Assay Type | Cell Line / Target | IC₅₀ Value | Reference |

|---|---|---|---|

| STAT3 DNA-Binding (EMSA) | STAT3c | ~20 µM | |

| STAT3 DNA-Binding (EMSA) | STAT1 | No inhibition up to 300 µM | |

| STAT3-Dependent Reporter | MDA-MB-231 | 13.8 ± 0.4 µM | |

| STAT3:DNA FP Competition | STAT3¹²⁷⁻⁶⁸⁸ | 21.3 ± 6.9 µM | |

| Cytotoxicity | A549 (Lung Cancer) | ~3.2 µM | |

| Cytotoxicity | H1299 (Lung Cancer) | ~4.5 µM | |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | ~5.4 µM | |

| Cytotoxicity | MDA-MB-468 (Breast Cancer) | ~4.8 µM | |

| Cytotoxicity | IMR90 (Non-cancer Lung) | ~12 µM |

| Cytotoxicity | MCF10A (Non-cancer Breast) | ~10 µM | |

Table 2: Calculated Binding Free Energies (ΔGbind) for inS3-54 Molecular dynamics simulations predict a significantly more favorable binding of inS3-54 to the DBD of STAT3 compared to STAT1, corroborating its observed selectivity.

| Protein Target | ΔGbind (kcal/mol) | Reference |

| STAT3 | -28.4 | |

| STAT1 | -17.1 |

Biological Effects and Target Gene Modulation

This compound induces a range of anti-cancer effects primarily through the suppression of STAT3-regulated genes.

-

Inhibition of Cell Proliferation and Survival: The inhibitor demonstrates preferential suppression of proliferation in cancer cells over non-cancer cells. This is achieved by inducing apoptosis.

-

Inhibition of Migration and Invasion: Treatment with inS3-54 significantly reduces cancer cell migration, as shown in wound-healing assays, and inhibits invasion through extracellular matrices.

-

Downregulation of STAT3 Target Genes: The inhibitor effectively reduces the protein and mRNA expression of multiple STAT3 downstream target genes critical for cancer progression. These include:

-

Cell Cycle: Cyclin D1

-

Apoptosis: Survivin

-

Angiogenesis: VEGF

-

Metastasis & Invasion: MMP-2, MMP-9, Twist

-

Experimental Protocols

The characterization of this compound relies on a series of well-defined biochemical and cell-based assays.

STAT3-Dependent Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of STAT3 in cells.

-

Cell Culture: MDA-MB-231 or H1299 cells are cultured in appropriate media.

-

Transfection: Cells are transiently or stably transfected with a luciferase reporter plasmid containing STAT3-specific binding sites in its promoter.

-

Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

Lysis: Cells are washed with PBS and lysed using a reporter lysis buffer.

-

Luminometry: Luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Analysis: Luminescence values are normalized to a control (e.g., total protein concentration) and expressed as a percentage of the vehicle-treated control to determine the dose-dependent inhibition.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to directly assess the ability of this compound to inhibit the binding of STAT3 protein to a specific DNA probe in vitro.

-

Probe Preparation: A double-stranded DNA oligonucleotide probe containing the STAT3 consensus binding site is end-labeled with [³²P]-ATP using T4 polynucleotide kinase.

-

Protein Source: Whole-cell lysates from cells overexpressing FLAG-tagged STAT3c (constitutively active) are used as the source of STAT3 protein.

-

Binding Reaction: The labeled probe is incubated with the cell lysate in a binding buffer containing poly(dI-dC) to minimize non-specific binding. Various concentrations of this compound are added to the reaction.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to X-ray film or a phosphor screen to visualize the radiolabeled DNA. A "shift" in the mobility of the probe indicates protein-DNA binding.

-

Analysis: The intensity of the shifted band is quantified to determine the IC₅₀ of the inhibitor for DNA binding.

Cell Viability Assay

This assay determines the cytotoxic effect of the inhibitor on both cancerous and non-cancerous cell lines.

-

Cell Seeding: Cells (e.g., A549, MDA-MB-231, IMR90) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control. Cells are incubated for a defined period (e.g., 48 hours).

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. Viable cells with active metabolism will convert the reagent into a colored formazan product.

-

Measurement: After incubation, the formazan product is solubilized, and the absorbance is read using a microplate reader at the appropriate wavelength.

-

Analysis: Absorbance values are converted to percentage viability relative to the vehicle control, and the IC₅₀ is calculated.

Wound-Healing (Migration) Assay

This assay assesses the effect of the inhibitor on cell migration.

-

Monolayer Culture: Cells (e.g., A549, MDA-MB-231) are grown to full confluency in a culture plate.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

-

Treatment: The medium is replaced with fresh medium containing the inhibitor or vehicle.

-

Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 24 hours).

-

Analysis: The width of the wound is measured, and the percentage of wound closure is calculated to quantify cell migration.

Summary and Future Directions

The small molecule this compound represents a successful example of targeting a transcription factor's DNA-binding domain, a strategy once considered largely unfeasible. It selectively inhibits the DNA-binding activity of STAT3, leading to the suppression of cancer cell proliferation, migration, and invasion. While the parent compound inS3-54 showed some potential off-target effects, subsequent optimization efforts led to improved lead compounds like inS3-54A18 with enhanced specificity and better pharmacological properties, including oral bioavailability and efficacy in xenograft models.

Future research should focus on comprehensive transcriptome analysis to fully elucidate any remaining off-target effects and further refine the molecule's selectivity profile. The development of compounds like inS3-54A18 provides a promising foundation for creating a new class of anticancer therapeutics that target the STAT3 DBD.

References

- 1. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Drugging the “undruggable” DNA-binding domain of STAT3 | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the STAT3 Inhibitor inS3-54-A26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of inS3-54-A26, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the STAT3 signaling pathway.

Core Structure and Chemical Properties

This compound is a derivative of the parent compound inS3-54. While the precise structure of the "A26" analog is not widely published, the foundational chemical scaffold of inS3-54 provides the basis for its biological activity.

Table 1: Chemical and Physical Properties of inS3-54

| Property | Value |

| CAS Number | 328998-77-2 |

| Molecular Formula | C₂₅H₁₉ClN₂O₂ |

| Molecular Weight | 414.89 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Targeting the STAT3 DNA-Binding Domain

This compound functions as a direct inhibitor of STAT3 by targeting its DNA-binding domain (DBD). This mechanism is distinct from many other STAT3 inhibitors that target the SH2 domain, which is involved in STAT3 dimerization. By binding to the DBD, this compound prevents the STAT3 dimer from binding to the promoter regions of its target genes, thereby inhibiting their transcription. This targeted inhibition occurs without affecting the upstream activation and dimerization of STAT3.

The JAK/STAT signaling pathway is a critical cellular communication route involved in immunity, cell growth, and apoptosis. Dysregulation of this pathway, particularly the persistent activation of STAT3, is a hallmark of many cancers. The following diagram illustrates the canonical JAK/STAT3 pathway and the point of intervention for this compound.

Caption: The JAK/STAT3 signaling cascade and the inhibitory action of this compound on DNA binding.

Biological Properties and Efficacy

This compound and its parent compound, inS3-54, have demonstrated significant anti-cancer properties in preclinical studies. These compounds selectively suppress the proliferation of cancer cells over non-cancerous cells and inhibit key processes in cancer progression, such as migration and invasion.[1][2]

Table 2: In Vitro Efficacy and Cytotoxicity of inS3-54

| Assay | Cell Line/Target | IC₅₀ Value | Reference |

| STAT3 DNA-Binding Inhibition (EMSA) | STAT3c transfected H1299 cells | ~20 µM | [1] |

| STAT3-dependent Luciferase Reporter | MDA-MB-231 cells | ~15.8 µM | [1] |

| Cytotoxicity | Cancer Cells (various) | ~3.2 - 5.4 µM | [1] |

| Cytotoxicity | Non-cancerous Lung Fibroblasts | 4.0 µM | |

| Cytotoxicity | Non-cancer Cells | ~10 - 12 µM |

The inhibitory effects of inS3-54 extend to the downregulation of various STAT3 target genes that are crucial for tumor growth and metastasis.

Table 3: Effect of inS3-54 on STAT3 Downstream Target Gene Expression

| Target Gene | Function | Effect of inS3-54 Treatment |

| Cyclin D1 | Cell Cycle Progression | Decreased Expression |

| Survivin | Inhibition of Apoptosis | Decreased Expression |

| VEGF | Angiogenesis | Decreased Expression |

| MMP-2, MMP-9 | Extracellular Matrix Remodeling, Invasion | Decreased Expression |

| Twist | Epithelial-Mesenchymal Transition | Decreased Expression |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of STAT3 inhibitors like this compound. Researchers should optimize these protocols for their specific experimental conditions.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay is used to assess the ability of this compound to inhibit the binding of STAT3 to its DNA consensus sequence.

Caption: A generalized workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells with activated STAT3.

-

Probe Labeling: End-label a double-stranded oligonucleotide containing the STAT3 consensus binding site with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: In a final volume of 20 µL, combine the nuclear extract, poly(dI-dC) as a non-specific competitor, binding buffer, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at room temperature for 10-15 minutes.

-

Probe Addition: Add the ³²P-labeled probe and incubate for an additional 20-30 minutes.

-

Electrophoresis: Resolve the protein-DNA complexes on a native polyacrylamide gel.

-

Visualization: Dry the gel and visualize the bands by autoradiography.

Wound-Healing (Scratch) Assay for Cell Migration

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Caption: A typical workflow for a wound-healing (scratch) assay.

Methodology:

-

Cell Culture: Plate cells in a 6-well plate and grow until they form a confluent monolayer.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing either vehicle control or different concentrations of this compound.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ) to quantify the rate of wound closure.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to confirm that this compound inhibits the binding of STAT3 to the promoter regions of its target genes in vivo.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to STAT3 to immunoprecipitate the STAT3-DNA complexes.

-

Reverse Cross-linking: Reverse the cross-links to release the DNA.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of known STAT3 target genes (e.g., Cyclin D1, Survivin) to quantify the amount of precipitated DNA. A decrease in the amount of amplified DNA in this compound-treated cells compared to control cells indicates inhibition of STAT3 binding.

Summary and Future Directions

This compound is a promising STAT3 inhibitor that acts by a distinct mechanism of targeting the DNA-binding domain. Its ability to suppress cancer cell proliferation, migration, and invasion in preclinical models highlights its therapeutic potential. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and its analogs, and to evaluate their efficacy and safety in in vivo cancer models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this and other novel STAT3 inhibitors.

References

inS3-54-A26: A Selective Inhibitor of STAT3 Over STAT1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor inS3-54-A26, with a specific focus on its selectivity for Signal Transducer and Activator of Transcription 3 (STAT3) over STAT1. This document details the quantitative data demonstrating this selectivity, the experimental methodologies used for its determination, and the underlying signaling pathways.

Core Concepts: STAT1 and STAT3 Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are critical components of intracellular signaling pathways that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1] Both STAT1 and STAT3 are activated through phosphorylation by Janus kinases (JAKs) in response to cytokine and growth factor signaling.[2][3] Upon activation, they form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate gene transcription.[4][5] While sharing structural similarities, STAT1 and STAT3 often have distinct and sometimes opposing roles in cellular function, making the selective inhibition of STAT3 a key therapeutic goal in various diseases, particularly cancer.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for STAT3 over STAT1 has been demonstrated through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | STAT3 | STAT1 | Reference |

| IC50 (DNA-Binding Activity) | ~20 µM | >300 µM | |

| Calculated Binding Energy (ΔGbind) | -28.4 kcal/mol | -17.1 kcal/mol |

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | Non-cancerous lung fibroblasts | Toxic IC50 | 4.0 µM | |

| This compound | NCI-H1299 | IC50 | 3.4 µM |

Mechanism of Selective Inhibition

This compound exerts its inhibitory effect by targeting the DNA-binding domain (DBD) of STAT3. This mechanism is distinct from many other STAT3 inhibitors that target the SH2 domain, which is involved in dimerization. Biochemical analyses have confirmed that inS3-54 does not affect the upstream activation steps of STAT3, such as tyrosine phosphorylation, or its subsequent dimerization. In-silico modeling suggests that physical hindrance from specific amino acid residues in the STAT1 DBD, namely Pro326 and Thr327, prevents inS3-54 from binding, thus accounting for its high selectivity.

Experimental Protocols

The determination of this compound's selectivity for STAT3 over STAT1 relies on a series of well-established molecular and cellular biology techniques.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is a cornerstone for assessing the DNA-binding activity of transcription factors.

-

Probe Preparation: A double-stranded DNA probe containing the consensus binding site for STAT3 or STAT1 is labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.

-

Protein Source: Whole-cell lysates from cells overexpressing FLAG-tagged STAT3 or STAT1 are used as the source of the proteins.

-

Binding Reaction: The labeled probe is incubated with the cell lysate in the presence of varying concentrations of this compound.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for non-radioactive probes). A "shift" in the mobility of the probe indicates protein-DNA binding. The intensity of the shifted band is quantified to determine the extent of inhibition by this compound.

In-Silico Molecular Docking

Computational modeling was employed to predict and rationalize the selective binding of inS3-54 to the STAT3 DNA-binding domain.

-

Structure Preparation: The crystal structures of the DNA-binding domains of STAT3 and STAT1 are obtained from protein data banks.

-

Ligand Preparation: The 3D structure of inS3-54 is generated and optimized.

-

Docking Simulation: The inhibitor is virtually docked into the DNA-binding pockets of both STAT3 and STAT1 using appropriate software.

-

Binding Energy Calculation: The binding affinity (ΔGbind) is calculated for each interaction to predict the most favorable binding partner.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to confirm the inhibition of STAT3 DNA-binding in a cellular context.

-

Cell Treatment and Crosslinking: Cells are treated with inS3-54, followed by crosslinking of proteins to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific for STAT3 is used to immunoprecipitate the STAT3-DNA complexes.

-

DNA Purification: The crosslinks are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The amount of specific DNA sequences (promoters of known STAT3 target genes) is quantified by qPCR to determine the extent of STAT3 binding. A reduction in the amount of precipitated promoter DNA in inS3-54-treated cells indicates inhibition of STAT3 binding to its target genes.

Conclusion

The small molecule inhibitor this compound demonstrates significant and quantifiable selectivity for STAT3 over the closely related STAT1 protein. This selectivity is achieved by specifically targeting the DNA-binding domain of STAT3, a mechanism that has been validated through a combination of in-vitro biochemical assays, in-silico modeling, and cell-based experiments. The data presented in this guide underscore the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development in STAT3-driven pathologies.

References

- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WikiGenes - STAT1 - signal transducer and activator of... [wikigenes.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. STAT1 and Its Crucial Role in the Control of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: inS3-54-A26 and its Downstream Target Gene Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule STAT3 inhibitor, inS3-54-A26, its mechanism of action, and its effects on downstream target genes. This document synthesizes available research data to offer a detailed resource for professionals in oncology and drug development.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and is associated with tumor progression, metastasis, and chemoresistance. Consequently, STAT3 has emerged as a promising therapeutic target for cancer treatment.

This compound belongs to a series of small molecule inhibitors designed to target the DNA-binding domain (DBD) of STAT3. Unlike many other STAT3 inhibitors that target the SH2 domain, this compound and its analogs, such as the parent compound inS3-54 and the optimized inS3-54A18, function by directly preventing STAT3 from binding to the promoter regions of its target genes. This mode of action effectively abrogates the transcriptional activation of genes crucial for tumor growth and survival. Research has identified this compound as a more potent analog than the original inS3-54 compound.[1] This guide will focus on the known downstream effects of this class of inhibitors, with specific data primarily derived from studies on inS3-54 and inS3-54A18, which are considered representative of this compound's activity.

Mechanism of Action: Targeting the STAT3 DNA-Binding Domain

The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a conserved tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

This compound and its related compounds directly interfere with this final, critical step. By binding to the DNA-binding domain of STAT3, the inhibitor prevents the transcription factor from engaging with its genomic targets.[2] This selectively inhibits the expression of STAT3-regulated genes without affecting the upstream activation and dimerization of STAT3.[2]

Figure 1. this compound inhibits the STAT3 signaling pathway by preventing the binding of activated STAT3 dimers to DNA in the nucleus.

Downstream Target Genes of this compound Inhibition

Treatment of cancer cells with inS3-54 series inhibitors leads to a significant reduction in the expression of a suite of STAT3 downstream target genes that are integral to cancer cell proliferation, survival, angiogenesis, and metastasis. The primary identified target genes include Cyclin D1, Survivin, VEGF, MMP-2, MMP-9, and Twist.[2]

Quantitative Data on Target Gene Modulation

The following table summarizes the known effects of inS3-54 and its analogs on the expression of key downstream target genes. While specific quantitative data for this compound is not extensively published, the data from its closely related precursor, inS3-54, in A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines provide a strong indication of its efficacy.

| Target Gene | Function | Observed Effect of inS3-54 Treatment | Cell Lines |

| Cyclin D1 | Cell Cycle Progression | Decreased protein and mRNA expression | A549, MDA-MB-231 |

| Survivin | Inhibition of Apoptosis | Decreased protein and mRNA expression | A549, MDA-MB-231 |

| VEGF | Angiogenesis | Decreased protein and mRNA expression | A549, MDA-MB-231 |

| MMP-2 | Invasion and Metastasis | Decreased protein and mRNA expression | A549, MDA-MB-231 |

| MMP-9 | Invasion and Metastasis | Decreased protein and mRNA expression | A549, MDA-MB-231 |

| Twist | Epithelial-Mesenchymal Transition | Decreased protein and mRNA expression | A549, MDA-MB-231 |

Data compiled from studies on the parent compound inS3-54.[2]

Experimental Protocols

The identification and validation of these downstream target genes were accomplished through a series of key molecular biology experiments. The generalized protocols for these experiments are outlined below.

Western Blot Analysis for Protein Expression

This technique is used to quantify the reduction in target gene protein levels following treatment with the inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., A549, MDA-MB-231) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for Cyclin D1, Survivin, VEGF, MMP-2, MMP-9, Twist, or a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This method is employed to measure the changes in target gene mRNA levels, confirming that the inhibitor's effect occurs at the transcriptional level.

Methodology:

-

Cell Culture and Treatment: Treat cells as described for Western Blot analysis.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes. Use primers specific for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to directly demonstrate that this compound inhibits the binding of STAT3 to the promoter regions of its target genes.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against STAT3 or a control IgG. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

qPCR Analysis: Use qPCR with primers flanking the known STAT3 binding sites on the promoters of target genes (e.g., Cyclin D1, Twist) to quantify the amount of precipitated DNA. A reduction in the amount of promoter DNA in the this compound-treated samples compared to the control indicates inhibition of STAT3 binding.

Figure 2. Workflow for validating the effect of this compound on STAT3 downstream target genes.

Conclusion

This compound represents a promising class of STAT3 inhibitors that act by a direct mechanism of blocking the DNA-binding domain. This leads to the downregulation of key genes involved in cancer cell proliferation, survival, and metastasis, such as Cyclin D1, Survivin, VEGF, MMP-2, MMP-9, and Twist. The experimental framework detailed in this guide provides a robust methodology for further investigating the efficacy and molecular impact of this compound and similar compounds in preclinical and clinical research. This targeted approach offers a potent strategy for the development of novel cancer therapeutics.

References

- 1. MMPP Attenuates Non-Small Cell Lung Cancer Growth by Inhibiting the STAT3 DNA-Binding Activity via Direct Binding to the STAT3 DNA-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

The STAT3 Inhibitor inS3-54-A26: A Technical Guide to its Anti-Proliferative Effects in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in a wide array of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and immune evasion. Its critical function in oncogenesis has positioned it as a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the small molecule inhibitor inS3-54-A26 and its precursor, inS3-54, which selectively target the DNA-binding domain (DBD) of STAT3. By inhibiting STAT3's ability to bind to DNA, these compounds effectively block its transcriptional activity, leading to a reduction in cancer cell proliferation and the induction of apoptosis. This document details the mechanism of action, presents quantitative data on cellular effects, outlines experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Mechanism of Action: Targeting the STAT3 DNA-Binding Domain

Unlike many STAT3 inhibitors that target the SH2 domain to prevent dimerization, inS3-54 and its optimized analog, inS3-54A18 (herein referred to as this compound, as per the topic's nomenclature), were identified through in-silico screening to specifically interact with the DNA-binding domain of STAT3.[1][2][3] This targeted approach offers a distinct advantage by directly preventing the transcription of STAT3-regulated genes essential for tumor progression.[4][5] Biochemical analyses have confirmed that inS3-54 selectively inhibits the DNA-binding activity of STAT3 without affecting its activation (phosphorylation) or dimerization. This specificity for the DBD of STAT3 over other STAT family members, such as STAT1, has also been demonstrated.

The inhibition of STAT3's DNA-binding activity by this compound leads to the downregulation of a suite of downstream target genes critical for cancer cell proliferation and survival. These include genes involved in cell cycle progression (e.g., cyclin D1), apoptosis inhibition (e.g., survivin, Bcl-2, Bcl-xL), angiogenesis (e.g., VEGF), and metastasis (e.g., MMP-2, MMP-9, Twist).

Quantitative Data on Anti-Proliferative Effects

The inhibitory effects of inS3-54 and this compound on cancer cell proliferation have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against cancer cells with constitutively active STAT3.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| inS3-54 | A549 | Lung Cancer | ~3.4 | |

| inS3-54 | MDA-MB-231 | Breast Cancer | Not explicitly stated, but dose-dependent inhibition observed | |

| inS3-54 | H1299 | Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed | |

| inS3-54 | MDA-MB-468 | Breast Cancer | Not explicitly stated, but dose-dependent inhibition observed | |

| inS3-54A18 | A549 | Lung Cancer | 3.2 - 4.7 | |

| inS3-54A18 | H1299 | Lung Cancer | 3.2 - 4.7 | |

| inS3-54A18 | MDA-MB-231 | Breast Cancer | 3.2 - 4.7 | |

| inS3-54A18 | MDA-MB-468 | Breast Cancer | 3.2 - 4.7 |

Table 1: IC50 Values of inS3-54 and this compound in Cancer Cell Lines

Furthermore, treatment with these compounds has been shown to induce apoptosis in a dose-dependent manner in both A549 lung cancer and MDA-MB-231 breast cancer cells.

Signaling Pathway and Experimental Workflows

The JAK/STAT3 Signaling Pathway and Point of Intervention

The Janus kinase (JAK)/STAT3 signaling pathway is a critical regulator of cellular processes. The following diagram illustrates the canonical pathway and the specific point of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tpp.ch [tpp.ch]

- 5. clyte.tech [clyte.tech]

An In-Depth Technical Guide on inS3-54-A26 and its Interplay with the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in cancer progression. Its functions are multifaceted, influencing not only the cancer cells themselves but also shaping the surrounding tumor microenvironment (TME) to foster a pro-tumorigenic and immunosuppressive landscape. The inS3-54 series of small molecules, including the selective analogue inS3-54-A26, represents a promising class of therapeutics that directly target STAT3. Unlike many other STAT3 inhibitors that target the SH2 domain, inS3-54 and its derivatives are designed to inhibit the DNA-binding domain (DBD) of STAT3.[1][2][3][4][5] This unique mechanism of action prevents STAT3 from binding to the promoter regions of its target genes, thereby downregulating the expression of proteins involved in proliferation, survival, angiogenesis, and immune evasion. This guide provides a comprehensive overview of the this compound inhibitor, its mechanism of action, and its potential to modulate the tumor microenvironment.

The STAT3 Signaling Pathway and its Role in Cancer

The STAT3 signaling pathway is a crucial cellular communication route that transmits information from extracellular signals, such as cytokines and growth factors, to the nucleus, where it regulates gene expression. Under normal physiological conditions, STAT3 activation is a transient and tightly controlled process. However, in many cancers, STAT3 is constitutively activated, leading to the sustained expression of genes that promote tumor growth and survival.

The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as interleukin-6 (IL-6), to their cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705). Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

Constitutively active STAT3 is implicated in nearly all hallmarks of cancer, including:

-

Sustaining proliferative signaling: Upregulating the expression of cell cycle regulators like cyclin D1 and c-Myc.

-

Resisting cell death: Promoting the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

-

Inducing angiogenesis: Driving the expression of vascular endothelial growth factor (VEGF).

-

Activating invasion and metastasis: Increasing the expression of matrix metalloproteinases (MMPs) and proteins involved in epithelial-mesenchymal transition.

-

Evading immune destruction: Modulating the tumor microenvironment to create an immunosuppressive state.

References

- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

inS3-54-A26: A Targeted Approach to Inhibit STAT3 in Cancer

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of inS3-54-A26, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), for cancer research and development. This document details the mechanism of action, preclinical data, and relevant experimental protocols to facilitate further investigation of this compound.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and is often associated with tumor progression, metastasis, and resistance to therapy. Consequently, STAT3 has emerged as a critical target for anticancer drug development.

This compound is a potent and specific small molecule inhibitor that targets the DNA-binding domain (DBD) of STAT3. By interfering with the ability of STAT3 to bind to the promoter regions of its target genes, this compound effectively abrogates its transcriptional activity, leading to the suppression of cancer cell growth and survival. This guide summarizes the available quantitative data, outlines key experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, inS3-54.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Parameter | Value (μM) |

| NCI-H1299 | Non-small cell lung cancer | IC50 | 3.4[1] |

| Non-cancerous lung fibroblasts | Normal | Toxic IC50 | 4.0[1] |

Table 2: Effect of inS3-54 (Parent Compound) on STAT3 Target Gene Expression

| Cell Line | Cancer Type | Target Gene | Effect on Protein Expression |

| A549 | Non-small cell lung cancer | Cyclin D1 | Decreased[2] |

| A549 | Non-small cell lung cancer | Survivin | Decreased[2] |

| A549 | Non-small cell lung cancer | VEGF | Decreased[2] |

| A549 | Non-small cell lung cancer | MMP-2 | Decreased |

| A549 | Non-small cell lung cancer | MMP-9 | Decreased |

| A549 | Non-small cell lung cancer | Twist | Decreased |

| MDA-MB-231 | Breast Cancer | Cyclin D1 | Decreased |

| MDA-MB-231 | Breast Cancer | Survivin | Decreased |

| MDA-MB-231 | Breast Cancer | VEGF | Decreased |

| MDA-MB-231 | Breast Cancer | MMP-2 | Decreased |

| MDA-MB-231 | Breast Cancer | MMP-9 | Decreased |

| MDA-MB-231 | Breast Cancer | Twist | Decreased |

Mechanism of Action and Signaling Pathway

This compound functions by directly binding to the DNA-binding domain of STAT3, thereby preventing its association with target gene promoters. This action is highly specific and does not interfere with the upstream activation of STAT3, such as phosphorylation by Janus kinases (JAKs). The inhibition of STAT3 DNA binding leads to the downregulation of a suite of genes crucial for tumor cell proliferation, survival, invasion, and angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Cytotoxicity Assay (SRB Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

Cell Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base (pH 10.5).

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cancer cell migration.

-

Cell Seeding: Plate cells in 6-well plates and grow to a confluent monolayer.

-

Scratch Creation: Create a "wound" by scratching the monolayer with a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing this compound at various concentrations.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Matrigel Invasion Assay

This assay evaluates the impact of this compound on the invasive potential of cancer cells.

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free media for 2 hours at 37°C.

-

Cell Seeding: Resuspend cells in serum-free media containing different concentrations of this compound and seed them into the upper chamber of the inserts.

-

Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Cell Removal and Fixation: Remove non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface with methanol for 10 minutes.

-

Staining and Visualization: Stain the cells with 0.5% crystal violet for 20 minutes, wash with water, and air dry. Count the number of invaded cells in multiple fields under a microscope.

-

Data Analysis: Quantify the number of invaded cells and express it as a percentage of the control.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein expression of STAT3 target genes.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, Survivin, VEGF, MMP-2, MMP-9, Twist, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of its mechanism of action.

References

inS3-54-A26: A Technical Guide to a STAT3 DNA-Binding Domain Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways. Its constitutive activation is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, invasion, and immunosuppression. The development of small molecule inhibitors that directly target STAT3 has been a long-standing challenge in oncology drug discovery. inS3-54-A26 is a chemical probe developed as a selective inhibitor of the STAT3 DNA-binding domain (DBD). This document provides a comprehensive technical overview of this compound, its parent compound inS3-54, and the optimized analogue inS3-54A18, summarizing key quantitative data and detailing relevant experimental protocols for their evaluation.

Mechanism of Action

inS3-54 and its analogues, including this compound, function by directly binding to the DNA-binding domain of STAT3. This interaction physically obstructs the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[1][2][3] Critically, this mechanism of action does not interfere with the upstream activation of STAT3, such as phosphorylation at Tyr705, or the subsequent dimerization of STAT3 monomers.[1] By selectively inhibiting the transcriptional activity of STAT3, these compounds effectively block the expression of downstream genes essential for tumor growth and survival, such as cyclin D1, survivin, MMP-2, and MMP-9.[1]

Data Presentation

Quantitative Analysis of STAT3 Inhibition

The following tables summarize the key quantitative data for inS3-54 and its analogues.

Table 1: STAT3 DNA-Binding Inhibition

| Compound | Assay | IC50 (µM) | Reference |

| inS3-54 | Electrophoretic Mobility Shift Assay (EMSA) | ~20 |

Table 2: Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| inS3-54 | A549 (Lung Carcinoma) | Not Specified | 5.4 | |

| inS3-54 | MDA-MB-231 (Breast Cancer) | Not Specified | 3.2 | |

| inS3-54 Analogues | Multiple Cancer Cell Lines | Not Specified | 1.8 - 5.3 | |

| This compound | Non-cancerous lung fibroblasts | Not Specified | 4.0 |

Table 3: Selectivity Profile

| Compound | Target | Effect | Concentration | Reference |

| inS3-54 | STAT1 DNA-Binding | No inhibition | Up to 300 µM | |

| inS3-54 Analogues | STAT1 DNA-Binding | No inhibition | Not Specified | |

| inS3-54 Analogues | STAT3-null hematopoietic progenitor cells | No effect on survival | Not Specified |

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

This protocol is adapted from the characterization of the parent compound, inS3-54.

Objective: To determine the inhibitory effect of this compound on the DNA-binding activity of STAT3.

Materials:

-

Nuclear extract from cells with constitutively active STAT3 (e.g., H1299)

-

32P-labeled double-stranded oligonucleotide probe containing a STAT3 consensus binding site

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Polyacrylamide gel (non-denaturing)

-

TBE buffer

-

Loading buffer

-

Phosphorimager system

Procedure:

-

Prepare binding reactions by incubating nuclear extract with the 32P-labeled STAT3 probe in a binding buffer.

-

For inhibitor-treated samples, pre-incubate the nuclear extract with varying concentrations of this compound before adding the probe.

-

Include control reactions: a no-protein control, and a competition control with an excess of unlabeled ("cold") probe to demonstrate binding specificity.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the radioactive bands using a phosphorimager.

-

Quantify the band intensities to determine the IC50 value of this compound.

Sulforhodamine B (SRB) Assay for Cell Viability

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., A549, MDA-MB-231)

-

96-well plates

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Fix the cells by adding cold TCA to each well and incubating at 4°C for 1 hour.

-

Wash the plates with water to remove the TCA.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Air dry the plates and solubilize the protein-bound dye with Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound inhibits the binding of STAT3 to the promoters of its target genes in a cellular context.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde for cross-linking

-

Lysis buffer

-

Sonication equipment

-

Anti-STAT3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the promoter regions of STAT3 target genes (e.g., Cyclin D1, Survivin)

Procedure:

-

Treat cells with this compound or vehicle.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and shear the chromatin by sonication.

-

Immunoprecipitate the STAT3-DNA complexes using an anti-STAT3 antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Purify the DNA.

-

Quantify the amount of target promoter DNA in each sample by qPCR. A decrease in the amount of promoter DNA in the this compound-treated sample compared to the control indicates inhibition of STAT3 binding.

Visualizations

STAT3 Signaling Pathway and Point of Inhibition

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

References

Methodological & Application

Application Notes and Protocols for inS3-54-A26: A STAT3 DNA-Binding Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

inS3-54-A26 is a small molecule inhibitor that specifically targets the DNA-binding domain (DBD) of Signal Transducer and Activator of Transcription 3 (STAT3).[1] As a member of the STAT family, STAT3 is a critical transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[2][3] Dysregulation of the STAT3 signaling pathway is frequently observed in various cancers and other diseases, making it a compelling target for therapeutic intervention.[2][4] this compound, an optimized derivative of inS3-54, offers a potent and specific tool for investigating the biological roles of STAT3 and for potential therapeutic development. Unlike many inhibitors that target the SH2 domain, this compound functions by directly binding to the STAT3 DBD, thereby inhibiting its ability to bind to DNA and regulate the expression of its downstream target genes. This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound selectively inhibits the DNA-binding activity of STAT3. It has been demonstrated to be selective for STAT3 over other STAT family members, such as STAT1. The inhibition of STAT3's DNA-binding activity leads to the downregulation of various downstream target genes that are crucial for tumor growth, survival, and metastasis, including cyclin D1, survivin, VEGF, MMP-2, and MMP-9. Notably, this compound does not affect the activation (phosphorylation) or dimerization of STAT3, highlighting its specific mechanism of action on the DNA-binding function.

Signaling Pathway

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

| Assay Type | Cell Line/System | IC50 Value (inS3-54) | Reference |

| Cytotoxicity | A549 (Lung Cancer) | ~3.2 - 5.4 µM | |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | ~3.2 - 5.4 µM | |

| Cytotoxicity | Non-cancerous Lung Fibroblasts | 4.0 µM | |

| DNA-Binding (EMSA) | In vitro | ~20 µM | |

| Luciferase Reporter | - | ~15.8 µM | |

| STAT3:DNA FP Competition | In vitro | 21.3 ± 6.9 µM |

Note: this compound is an optimized lead compound derived from inS3-54, suggesting it may have improved pharmacological properties. The provided IC50 values for inS3-54 serve as a reference for designing experiments with this compound.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.

-

Replace the medium with the prepared dilutions of this compound or vehicle control.

-

Incubate the plates for the desired time period (e.g., 72 hours).

-

After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Wash the plates with water and allow them to air dry.

-

Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add Tris-base solution to each well to solubilize the bound dye.

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 510 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the direct inhibitory effect of this compound on the DNA-binding activity of STAT3.

Materials:

-

Nuclear extract or purified STAT3 protein

-

This compound

-

Biotin- or ³²P-labeled DNA probe containing a STAT3 binding site

-

Unlabeled ("cold") probe

-

Poly(dI-dC)

-

Binding buffer

-

Loading dye

-

Native polyacrylamide gel

-

Electrophoresis buffer

-

Detection reagents (streptavidin-HRP for biotinylated probes or autoradiography film for ³²P-labeled probes)

Procedure:

-

Prepare binding reactions in microcentrifuge tubes. Each reaction should contain nuclear extract or purified STAT3, poly(dI-dC), and binding buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the respective tubes.

-

Incubate the reactions at room temperature for a specified time to allow the inhibitor to bind to STAT3.

-

Add the labeled DNA probe to each reaction. For a competition control, add an excess of unlabeled probe to a separate tube before adding the labeled probe.

-

Incubate the reactions to allow STAT3 to bind to the DNA probe.

-

Add loading dye to each reaction and load the samples onto a native polyacrylamide gel.

-

Run the gel until the dye front has migrated an appropriate distance.

-

Transfer the DNA to a nylon membrane (for biotinylated probes) or dry the gel (for ³²P-labeled probes).

-

Detect the labeled probe using the appropriate method.

-

Analyze the results to determine the concentration-dependent inhibition of STAT3-DNA binding by this compound.

Western Blot Analysis of Downstream Target Gene Expression

This protocol is to determine the effect of this compound on the protein expression levels of STAT3 downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against STAT3 downstream targets (e.g., Cyclin D1, Survivin, VEGF) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the change in protein expression.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro evaluation of this compound.

References

- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for inS3-54-A26 Treatment in Cancer Cell Lines

Introduction

inS3-54-A26 is a small molecule inhibitor targeting the DNA-binding domain of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in various aspects of cancer progression, including cell proliferation, migration, invasion, and angiogenesis.[3][4] By inhibiting the binding of STAT3 to DNA, this compound and its precursors, such as inS3-54, effectively suppress the expression of STAT3 downstream target genes, leading to the inhibition of tumor growth and metastasis.[3] These compounds have been shown to be effective in various cancer cell lines, particularly those with constitutively activated STAT3.

These application notes provide detailed protocols for treating cancer cell lines with this compound and its related compound inS3-54, summarizing key quantitative data and experimental procedures.

Data Presentation

inS3-54 Cytotoxicity Data

| Cell Line | Cell Type | IC50 (µM) | Assay | Duration |

| NCI-H1299 | Human non-small cell lung carcinoma | ~3.2-5.4 | Cytotoxicity | 72 hrs |

| A549 | Human lung carcinoma | ~3.2-5.4 | Cytotoxicity | Not Specified |

| MDA-MB-231 | Human breast adenocarcinoma | ~3.2-5.4 | Cytotoxicity | Not Specified |

| MDA-MB-468 | Human breast adenocarcinoma | ~3.2-5.4 | Cytotoxicity | Not Specified |

| IMR90 | Non-cancerous lung fibroblast | ~10-12 | Cytotoxicity | Not Specified |

| MCF10A1 | Non-cancerous mammary epithelial | ~10-12 | Cytotoxicity | Not Specified |

This compound (and related compounds) Activity

| Compound | Cell Line | Assay | Concentration (µM) | Effect |

| This compound | NCI-H1299 | Cell Survival | 3.4 | IC50 after 72 hrs (SRB method) |

| inS3-54 | A549 | Wound Healing | 20 | No significant effect on proliferation or apoptosis in confluent cultures at 24h |

| inS3-54 | MDA-MB-231 | Wound Healing | 10 | No significant decrease in proliferation or increase in apoptosis |

| inS3-54 | A549 | Migration | Not Specified | Dose and time-dependent inhibition |

| inS3-54 | MDA-MB-231 | Migration | Not Specified | Dose and time-dependent inhibition |

| inS3-54A18 | A549 | Wound Healing | 5 | Reduced wound healing to 64% |

| inS3-54A18 | MDA-MB-231 | Wound Healing | 5 | Reduced wound healing to 76% |

| inS3-54A18 | A549 | Wound Healing | 10 | Reduced wound healing to 47% |

| inS3-54A18 | MDA-MB-231 | Wound Healing | 10 | Reduced wound healing to 39% |

| inS3-54A18 | MDA-MB-231 | Chromatin Immunoprecipitation | 5 | Influence on protein activity |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the STAT3 signaling pathway. This compound acts by directly binding to the DNA-binding domain of STAT3, thereby preventing its association with target gene promoters. This leads to the downregulation of genes involved in cell survival, proliferation, and metastasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for inS3-54-A26 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the STAT3 inhibitor, inS3-54-A26, and detailed protocols for its application in xenograft mouse models.

Introduction

This compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and angiogenesis.[1][2][3] In many forms of cancer, STAT3 is constitutively activated, leading to uncontrolled tumor growth and progression.[1][2] this compound specifically targets the DNA-binding domain of STAT3, thereby inhibiting its ability to regulate the transcription of downstream target genes. This targeted mechanism of action makes it a subject of interest for cancer therapy research.

It is important to note that a pilot pharmacokinetic study has indicated that this compound exhibits poor solubility and absorption, which may result in low plasma concentrations. Researchers should consider this limitation when designing in vivo experiments. An analog, inS3-54A18, has demonstrated improved solubility and in vivo efficacy in an oral formulation.

Mechanism of Action: STAT3 Signaling Pathway

The STAT3 signaling pathway is activated by various cytokines and growth factors. Upon activation, STAT3 is phosphorylated, forms dimers, and translocates to the nucleus where it binds to the promoters of target genes, initiating their transcription. This compound inhibits this process by binding to the DNA-binding domain of STAT3, preventing its interaction with DNA.

References

Application Notes and Protocols for inS3-54-A26 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

inS3-54-A26 is a small molecule inhibitor targeting the DNA-binding domain (DBD) of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression. By binding to the DBD of STAT3, this compound prevents its association with DNA, thereby inhibiting the transcription of downstream target genes crucial for tumorigenesis. These application notes provide a comprehensive guide for the preclinical in vivo administration of this compound, with a focus on experimental protocols and data presentation based on available information for it and its closely related, more soluble analog, inS3-54A18.

Mechanism of Action